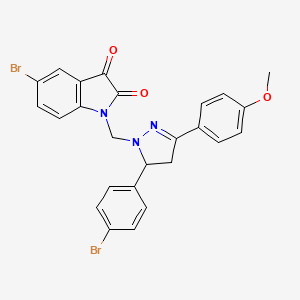

![molecular formula C20H18N4O5S B2930631 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide CAS No. 449786-03-2](/img/structure/B2930631.png)

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are a class of bioactive compounds with diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . They are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Various synthetic methods developed up to 2010 for these compounds are described, particularly those that involve the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines, as well as some novel miscellaneous methods .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

The reaction start with electrophilic substitution to yield the corresponding azo derivative, which undergoes in situ dehydrative cyclization, gave the corresponding product .Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of nitrobenzamide compounds, including derivatives with nitrobenzamide functionalities, have been extensively studied. For example, Arslan, Kazak, and Aydın (2015) explored the synthesis, spectroscopic, and structural characterisation of two p-nitrobenzamide compounds through experimental and density functional theory (DFT) study methods. Their research provides insights into the molecular geometries, vibrational frequencies, and thermodynamic properties of such compounds, which are essential for understanding their chemical behavior and potential applications in drug development and material science (Arslan, Kazak, & Aydın, 2015).

Antimicrobial and Antifungal Activity

Compounds related to N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide have been evaluated for their antimicrobial and antifungal activities. Daidone et al. (1986) prepared novel N-pyrazolyl-2-nitrobenzamides and tested them for antifungal activity against Cryptococcus neoformans and Candida albicans, demonstrating the potential of nitrobenzamide derivatives in developing new antifungal agents (Daidone, Plescia, Raffa, Sprio, & Milici, 1986).

Anticancer Activity

The exploration of nitrobenzamide derivatives for anticancer activity is another area of significant interest. For instance, compounds synthesized with variations in the substituents of the benzene ring have been evaluated for their ability to induce apoptosis in colorectal tumor cells, highlighting the role of specific molecular structures in interacting with cellular targets and inducing cell death. This research underscores the potential of nitrobenzamide derivatives in cancer therapy, particularly in targeting colorectal cancer through mechanisms involving caspase activation and specific enzyme interactions (Brockmann et al., 2014).

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name |

2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-12-6-3-4-8-17(12)23-19(15-10-30(28,29)11-16(15)22-23)21-20(25)14-7-5-9-18(13(14)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFTYAHVAPPVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)

![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2930555.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)